异喹啉-8-硫代酰胺

描述

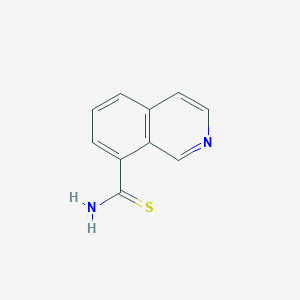

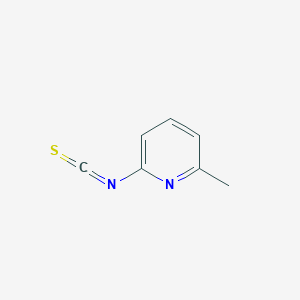

Isoquinoline-8-carbothioamide is a chemical compound with the molecular formula C10H8N2S and a molecular weight of 188.25 g/mol . It is a building block used in the field of chemistry .

Synthesis Analysis

Isoquinoline and its derivatives can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .

Molecular Structure Analysis

Isoquinoline alkaloids are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Chemical Reactions Analysis

Isoquinoline and its derivatives can be considered as 10-electron π-aromatic and delocalized systems . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, with base strength comparable to that of pyridine and quinoline .

科学研究应用

缓蚀

研究已确定异喹啉-8-硫代酰胺类似物为有效的缓蚀剂。例如,两种 8-羟基喹啉类似物显示出作为盐酸溶液中 C22E 钢缓蚀剂的显著效果。这些发现表明这些化合物在腐蚀阻力至关重要的工业应用中具有潜力 H. About 等人,2020 年。

脲酶抑制

N-芳基-3,4-二氢异喹啉硫代酰胺类似物已被合成并评估其脲酶抑制活性。其中一些化合物显示出显着的抑制潜力,表明它们可能在治疗与脲酶活性相关的疾病(例如某些类型的溃疡和感染)中很有用 F. Ali 等人,2021 年。

药物发现和设计

异喹啉生物碱及其衍生物因其药理和生物学特性(包括抗癌潜力)而成为广泛研究的主题。这些研究通过深入了解这些化合物的结合和结构方面,为药物发现和开发工作做出贡献,从而促进新治疗剂的设计 K. Bhadra 和 G. Kumar,2011 年。

抗菌活性

一系列新型异喹啉衍生物对克氏锥虫寄生虫表现出有效的活性,突出了它们对由该生物引起的感染的治疗潜力。这项研究强调了异喹啉衍生物在开发针对寄生虫感染的新疗法中的重要性 马里埃拉·博利尼等人,2009 年。

降血糖活性

对含有异喹啉生物碱的 Tinospora cordifolia 的生物碱部分的研究表明具有显着的降血糖活性,表明这些化合物在糖尿病管理中的潜力。该研究表明,异喹啉衍生物可以通过模拟胰岛素和释放胰岛素的作用来改善血糖水平 Mayurkumar B. Patel 和 Shrihari M Mishra,2011 年。

安全和危害

未来方向

Isoquinoline alkaloids, including Isoquinoline-8-carbothioamide, present an inexhaustible source for the development of new anticancer agents due to their potent broad-spectrum anticancer activity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

作用机制

Target of Action

Isoquinoline-8-carbothioamide is a derivative of isoquinoline, a class of organic compounds known for their wide range of biological characteristics Isoquinoline alkaloids, which are structurally similar, have been found to exhibit potent broad-spectrum anticancer activity .

Mode of Action

Isoquinoline alkaloids, a related class of compounds, are known to exert anticancer effects through various mechanisms, including the inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .

Biochemical Pathways

Isoquinoline alkaloids, including Isoquinoline-8-carbothioamide, are synthesized from a decarboxylated precursor (tyramine or dopamine) which is condensed with a second precursor to form a specific scaffold . The biosynthesis of isoquinoline alkaloids proceeds via the decarboxylation of tyrosine or DOPA to yield dopamine, which together with 4-hydroxyphenylacetaldehyde, an aldehyde derived from tyrosine, is converted to reticuline, an important precursor of various benzylisoquinoline alkaloids .

Result of Action

Isoquinoline alkaloids, a related class of compounds, are known to exert potent broad-spectrum anticancer activity through various mechanisms, including the arrest of the cell cycle and induction of apoptosis .

Action Environment

The environmental effect on the action of Isoquinoline-8-carbothioamide has been investigated. The antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids . This suggests that the environment, including the solvent or medium in which the compound is present, can influence its action, efficacy, and stability.

属性

IUPAC Name |

isoquinoline-8-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKFWHWQVMMEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717019 | |

| Record name | Isoquinoline-8-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinoline-8-carbothioamide | |

CAS RN |

885272-58-2 | |

| Record name | Isoquinoline-8-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B1506055.png)

![6-Chlorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B1506056.png)

![2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B1506066.png)

![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B1506067.png)